2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid
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Overview
Description
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid: is a fluorescent dye belonging to the class of rhodamine dyes. It is characterized by strong absorption, high fluorescence quantum yield, and high thermal and photo-stability . This compound is highly suitable for single-molecule detection applications and high-resolution microscopy techniques such as PALM, dSTORM, and STED . Additionally, it is used in flow cytometry (FACS) and fluorescence in-situ hybridization (FISH) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[128003,1205,10The synthesis typically involves the condensation of appropriate aromatic amines with phthalic anhydride derivatives under acidic conditions .
Industrial Production Methods: Industrial production of 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to isolate the desired isomer .
Chemical Reactions Analysis
Types of Reactions: 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid undergoes various chemical reactions, including:
Oxidation: The dye can be oxidized under specific conditions, leading to changes in its fluorescence properties.
Substitution: The dye can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can produce reduced rhodamine analogs .
Scientific Research Applications
Chemistry: 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid is used as a fluorescent probe in various chemical analyses, including spectroscopy and chromatography .
Biology: In biological research, the dye is used for labeling DNA, RNA, and proteins, enabling the visualization of cellular processes and molecular interactions .
Medicine: The dye is employed in medical diagnostics, particularly in imaging techniques such as fluorescence microscopy and flow cytometry .
Industry: In industrial applications, this compound is used in the development of fluorescent sensors and markers for quality control and process monitoring .
Mechanism of Action
The mechanism of action of 2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid involves its ability to absorb light at specific wavelengths and emit fluorescence. The dye’s high fluorescence quantum yield and stability make it an excellent tool for detecting and quantifying biological molecules . The molecular targets include nucleic acids and proteins, and the pathways involved are primarily related to fluorescence resonance energy transfer (FRET) and other fluorescence-based techniques .
Comparison with Similar Compounds
Properties
Molecular Formula |
C36H37N2O5+ |
---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2-(6,20-diethyl-7,7,17,19,19-pentamethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,8,10,12,15,17,21-nonaen-13-yl)terephthalic acid |
InChI |
InChI=1S/C36H36N2O5/c1-8-37-28-17-30-26(14-21(28)12-13-35(37,4)5)32(25-15-22(33(39)40)10-11-23(25)34(41)42)27-16-24-20(3)19-36(6,7)38(9-2)29(24)18-31(27)43-30/h10-19H,8-9H2,1-7H3,(H-,39,40,41,42)/p+1 |
InChI Key |
DTNVZBLKMGRFER-UHFFFAOYSA-O |
Canonical SMILES |
CCN1C2=CC3=C(C=C2C(=CC1(C)C)C)C(=C4C=C5C=CC([N+](=C5C=C4O3)CC)(C)C)C6=C(C=CC(=C6)C(=O)O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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